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Compound of Interest

Compound Name: 2-Bromo-5-nitroanisole

Cat. No.: B183279

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-5-nitroanisole, a substituted aromatic compound, has emerged as a
valuable and versatile building block in organic synthesis. Its unique structural features,
comprising a reactive bromine atom, an electron-withdrawing nitro group, and a methoxy
group, render it a strategic starting material for the construction of complex molecular
architectures. This guide provides a comprehensive overview of the chemical properties, key
reactions, and applications of 2-Bromo-5-nitroanisole, with a focus on its utility in the
development of pharmaceuticals, agrochemicals, and advanced materials. Detailed
experimental protocols, quantitative data, and mechanistic insights are presented to assist
researchers in leveraging the full potential of this important synthetic intermediate.

Core Chemical and Physical Properties

2-Bromo-5-nitroanisole is a crystalline solid, typically appearing as a light brown or yellow
powder.[1][2] Its key physical and chemical properties are summarized in the table below,
providing essential data for its handling, storage, and use in chemical reactions.
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Property Value Reference(s)
CAS Number 77337-82-7 [1]

Molecular Formula C7HeBrNOs [1]

Molecular Weight 232.03 g/mol [1]

Melting Point 99-103 °C [1]

Boiling Point 302.1+22.0 °C (Predicted) [1]

Density 1.640+0.06 g/cm3 (Predicted) [1]
Appearance Crystalline Powder [11[2]
Solubility Insoluble in water [1]

Sealed in a dry, room
Storage _ [1]
temperature environment

Reactivity and Synthetic Applications

The reactivity of 2-Bromo-5-nitroanisole is dictated by the interplay of its functional groups.
The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while
the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic
substitution and influences the regioselectivity of other transformations. The methoxy group, an
electron-donating group, also modulates the reactivity of the aromatic ring.

This unique combination of functionalities makes 2-Bromo-5-nitroanisole a valuable precursor
for the synthesis of a wide range of organic molecules. Its applications are particularly
prominent in the construction of biaryl and arylamine scaffolds, which are common motifs in
biologically active compounds and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the
formation of carbon-carbon bonds. In the context of 2-Bromo-5-nitroanisole, this reaction
allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position,
leading to the synthesis of substituted 5-nitroanisole derivatives. These products can serve as
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intermediates in the synthesis of more complex molecules, including potential kinase inhibitors
and other biologically active compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-5-
nitroanisole with Arylboronic Acids

e Materials:
o 2-Bromo-5-nitroanisole (1.0 equiv)
o Arylboronic acid (1.2-1.5 equiv)

o Palladium catalyst (e.g., Pd(PPhs)a, Pd(dppf)Clz, or Pd(OAc)2 with a suitable phosphine
ligand) (1-5 mol%)

o Base (e.g., K2COs, Cs2COs3, or KsPOa4) (2.0-3.0 equiv)
o Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF), often with the addition of water

e Procedure:

[¢]

To a dry Schlenk flask or reaction vial, add 2-Bromo-5-nitroanisole, the arylboronic acid,
the palladium catalyst, the ligand (if required), and the base.

o Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
o Add the degassed solvent(s) via syringe.

o Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir
vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by
TLC or LC-MS.

o Upon completion, cool the reaction mixture to room temperature.

o Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and
brine.
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o Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to obtain the
desired biaryl product.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides

While specific yield data for a wide range of Suzuki-Miyaura reactions with 2-Bromo-5-
nitroanisole is not extensively tabulated in the literature, the following table provides
representative yields for the coupling of various aryl bromides with different boronic acids under
optimized conditions. This data can serve as a valuable reference for predicting the outcome of
similar reactions with 2-Bromo-5-nitroanisole.

Aryl Boronic Catalyst/ )
. . . Base Solvent Temp (°C) Yield (%)
Bromide Acid Ligand
4-Bromo-
N,N- Phenylboro  Pd(OAc)2 / Toluene/H2
_ . . . KsPOa4 100 95
dimethylani  nic acid SPhos 0]
line
4-
2-
Methoxyph Toluene/Et
Bromotolue ] Pd(PPhs)a Naz2COs 80 92
enylboronic OH/H20
ne
acid
4-
Phenylboro  PdClz(dppf
Bromoacet K2COs DMF 90 88

nic acid )
ophenone

Diagram: Suzuki-Miyaura Coupling Workflow
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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that is
indispensable for the formation of carbon-nitrogen bonds.[3] This reaction allows for the
coupling of 2-Bromo-5-nitroanisole with a wide variety of primary and secondary amines,
providing access to a diverse range of N-aryl compounds. These products are of significant
interest in medicinal chemistry, as the N-aryl moiety is a common feature in many biologically
active molecules.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Bromo-5-
nitroanisole

o Materials:

o 2-Bromo-5-nitroanisole (1.0 equiv)

o

Amine (1.1-1.5 equiv)

o

Palladium catalyst (e.g., Pdz2(dba)s or Pd(OAc)2) (1-5 mol%)

[¢]

Phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%)

o

Base (e.g., NaOtBu, KsPOa4, or Cs2COs3) (1.4-2.5 equiv)

o

Anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF)
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e Procedure:

(¢]

[¢]

In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the
palladium catalyst, the ligand, and the base.

Add 2-Bromo-5-nitroanisole and the amine.
Add the anhydrous solvent.

Seal the vessel and heat the reaction mixture with stirring to the desired temperature
(typically 80-110 °C) for the specified time (typically 1-24 hours).

Monitor the reaction's progress using TLC or LC-MS.
After completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent and filter through a pad of celite to remove
palladium residues.

Wash the filtrate with water and brine.
Dry the organic layer, filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides

The following table presents representative yields for the Buchwald-Hartwig amination of

various aryl bromides with different amines. This data offers a useful reference for planning

syntheses involving 2-Bromo-5-nitroanisole.
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Aryl . Catalyst/ )
. Amine . Base Solvent Temp (°C) Yield (%)
Bromide Ligand
4-
) Pd(OAc)2 /
Bromotolue  Morpholine NaOtBu Toluene 100 95
BINAP
ne
1-Bromo-4-
- Pdz(dba)s / 1,4-
fluorobenz Aniline K3POa4 ] 110 88
XPhos Dioxane
ene
3-
_ o Pd(OAc)z2 /
Bromopyrid  Piperidine Cs2C0s3 Toluene 100 92
) RuPhos
ine

Diagram: Buchwald-Hartwig Amination Catalytic Cycle
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Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
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Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group in the para position relative to
the bromine atom makes the aromatic ring of 2-Bromo-5-nitroanisole susceptible to
nucleophilic aromatic substitution (SNAr). This reaction provides a direct method for introducing
a variety of nucleophiles, such as alkoxides, thiolates, and amines, by displacing the bromide
leaving group.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution of 2-Bromo-
5-nitroanisole

o Materials:
o 2-Bromo-5-nitroanisole (1.0 equiv)
o Nucleophile (e.g., sodium methoxide, sodium phenoxide, or an amine) (1.1-2.0 equiv)
o Polar aprotic solvent (e.g., DMF, DMSO, or NMP)
o Base (if the nucleophile is an amine, e.g., K2COs or EtsN)

» Procedure:
o Dissolve 2-Bromo-5-nitroanisole in the polar aprotic solvent in a round-bottom flask.
o Add the nucleophile (and base, if necessary).

o Heat the reaction mixture to the appropriate temperature (ranging from room temperature
to >100 °C, depending on the nucleophile's reactivity) and stir.

o Monitor the reaction by TLC or LC-MS.

o Once the reaction is complete, cool the mixture and pour it into water to precipitate the
product.

o Collect the solid by filtration, wash with water, and dry.

o If necessary, recrystallize or purify the product by column chromatography.
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Diagram: Nucleophilic Aromatic Substitution Mechanism
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Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Applications in Drug Discovery and Materials
Science

The derivatives of 2-Bromo-5-nitroanisole are valuable intermediates in the synthesis of a
variety of target molecules with important biological and material properties.

o Pharmaceuticals: The biaryl and N-aryl scaffolds accessible from 2-Bromo-5-nitroanisole
are prevalent in many classes of therapeutic agents. For instance, substituted anilines and
biaryls are key components of numerous kinase inhibitors, which are a major class of anti-
cancer drugs. The nitro group can be readily reduced to an amino group, providing an
additional point for diversification and interaction with biological targets. While direct
synthesis of a marketed drug from 2-bromo-5-nitroanisole is not prominently documented,
its structural motifs are highly relevant to the design of novel inhibitors for various signaling
pathways, including those involving protein kinases.

o Agrochemicals: The development of novel fungicides and herbicides often relies on the
synthesis of new heterocyclic and aromatic compounds. The reactivity of 2-Bromo-5-
nitroanisole allows for the construction of diverse molecular libraries that can be screened
for agrochemical activity. The nitrophenyl ether moiety is a known pharmacophore in some
agricultural chemicals.
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o Materials Science: Substituted biphenyls and arylamines are fundamental units in the
construction of organic electronic materials, such as organic light-emitting diodes (OLEDSs)
and organic photovoltaics (OPVs). The ability to tune the electronic properties of these
molecules through the introduction of various substituents makes 2-Bromo-5-nitroanisole
an attractive starting material for the synthesis of novel electroactive and photoactive
polymers and small molecules.

Conclusion

2-Bromo-5-nitroanisole is a highly valuable and versatile building block in organic synthesis.
Its trifunctional nature allows for a wide range of chemical transformations, including powerful
cross-coupling reactions and nucleophilic aromatic substitutions. The ability to readily generate
diverse libraries of biaryl and N-aryl compounds makes it a strategic starting material for
researchers in drug discovery, agrochemical development, and materials science. The
experimental protocols and data presented in this guide provide a solid foundation for the
effective utilization of 2-Bromo-5-nitroanisole in the synthesis of novel and functional
molecules. As the demand for complex and diverse chemical entities continues to grow, the
importance of such versatile building blocks in modern organic synthesis is set to increase
even further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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